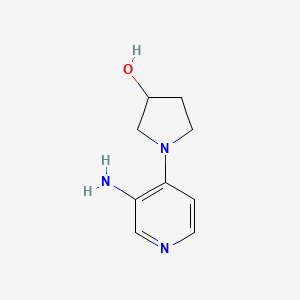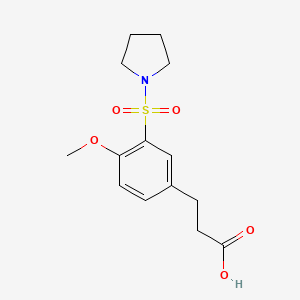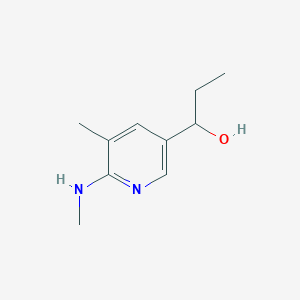
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is a complex organic compound characterized by its unique structure, which includes multiple pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of pyridine derivatives, followed by their coupling with phenyl groups through various organic reactions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenyl or pyridine compounds.
Scientific Research Applications
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and phenyl derivatives with comparable structures and functional groups. Examples include:
- N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(ethylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide
- N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(propylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide
Uniqueness
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H26N6O6 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
1-N-[4-(2-carbamoylpyridin-4-yl)oxyphenyl]-3-N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H26N6O6/c1-35-33(43)29-19-27(14-16-37-29)45-25-11-7-23(8-12-25)39-32(42)21-4-2-3-20(17-21)31(41)38-22-5-9-24(10-6-22)44-26-13-15-36-28(18-26)30(34)40/h2-19H,1H3,(H2,34,40)(H,35,43)(H,38,41)(H,39,42) |
InChI Key |
JYKWOLGWNPGINW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)OC5=CC(=NC=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


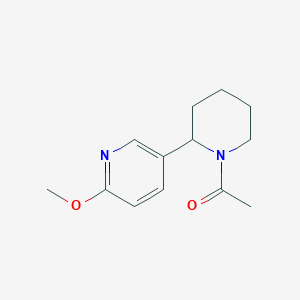
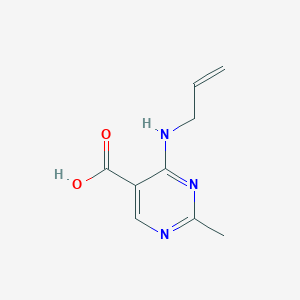


![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)



